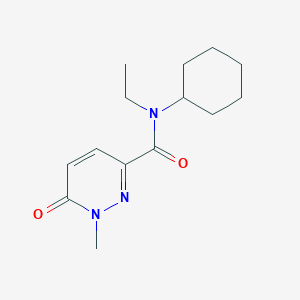![molecular formula C14H18N2O B7510533 N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide, commonly known as CTMP, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent psychostimulant and is structurally similar to methylphenidate, a commonly used medication for attention deficit hyperactivity disorder (ADHD). CTMP has been gaining popularity in recent years due to its potential use in scientific research.
Mécanisme D'action
CTMP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased activity in the prefrontal cortex, which is responsible for attention, working memory, and decision-making. CTMP also activates the release of dopamine and norepinephrine, further enhancing its cognitive effects.
Biochemical and Physiological Effects:
The use of CTMP has been shown to increase heart rate, blood pressure, and body temperature. It can also cause insomnia, anxiety, and agitation. CTMP has been shown to increase glucose metabolism in the brain, indicating an increase in brain activity.
Avantages Et Limitations Des Expériences En Laboratoire
CTMP has several advantages for use in scientific research. It is a potent psychostimulant that can enhance cognitive performance and increase brain activity. However, its use is limited by its potential for abuse and addiction. It is also a relatively new compound, and its long-term effects on the brain and body are not well understood.
Orientations Futures
There are several future directions for research involving CTMP. One area of interest is the potential use of CTMP in the treatment of neurological disorders such as N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide and depression. Another area of research is the development of new compounds based on the structure of CTMP that may have improved efficacy and fewer side effects. Additionally, further research is needed to understand the long-term effects of CTMP on the brain and body.
Méthodes De Synthèse
The synthesis of CTMP involves several steps, including the reaction of 3-cyanobenzyl chloride with 2,2,2-trimethylpropan-1-amine in the presence of a base. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield the final product. The synthesis of CTMP is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
CTMP has been used in scientific research to study its effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, concentration, and cognitive performance. CTMP has also been studied for its potential use in the treatment of N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide, depression, and other neurological disorders.
Propriétés
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)13(17)16(4)10-12-7-5-6-11(8-12)9-15/h5-8H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAKSMNTGKMKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC(=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)


![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)



![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)


